REACTION_SMILES
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[Br:1][C:2]1([C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH:3]([Br:12])[O:4][c:5]2[c:6]([cH:8][cH:9][cH:10][cH:11]2)[O:7]1.[CH3:20][C:21](=[O:22])[CH3:23].[I-:19].[Na+:18]>>[C:2]1([C:13](=[O:14])[O:15][CH2:16][CH3:17])=[CH:3][O:4][c:5]2[c:6]([cH:8][cH:9][cH:10][cH:11]2)[O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(Br)Oc2ccccc2OC1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1=COc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |